2-Fluoro-6-methylbenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Fluoro-6-methylbenzenesulfonyl chloride is a chemical entity that can be inferred to have applications in various synthetic processes based on the literature provided. While the exact compound is not directly studied in the papers, related sulfonyl chlorides and their derivatives are frequently utilized in the synthesis of pharmaceuticals, pesticides, and other organic molecules.

Synthesis Analysis

The synthesis of related fluoronitrobenzenesulfonyl chlorides has been described, indicating that these compounds can be prepared from difluoronitrobenzenes through a two-step procedure involving a regioselective reaction followed by oxidative cleavage with chlorine . Another synthesis route for a chloro-fluoro-nitrobenzenesulfonyl chloride is reported using the Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2chlorophenyl) disulfide . These methods suggest that 2-Fluoro-6-methylbenzenesulfonyl chloride could potentially be synthesized through similar pathways, with modifications to accommodate the methyl group.

Molecular Structure Analysis

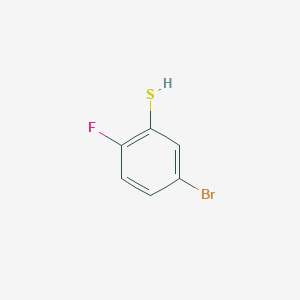

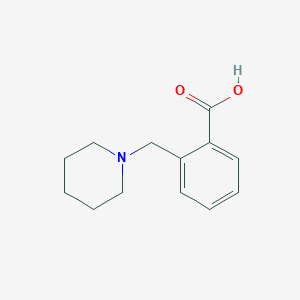

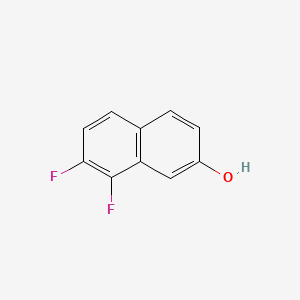

Although the molecular structure of 2-Fluoro-6-methylbenzenesulfonyl chloride is not directly analyzed in the provided papers, the structure of sulfonyl chlorides typically consists of a sulfonyl group (SO2) bonded to a chloro substituent. The presence of a fluorine atom and a methyl group in the compound would influence its electronic properties and reactivity due to the electron-withdrawing nature of fluorine and the electron-donating effect of the methyl group.

Chemical Reactions Analysis

The reactivity of sulfonyl chlorides is well-documented, with their ability to undergo nucleophilic substitution reactions being a key feature . For instance, fluoroalkylsulfonyl chlorides have been used in atom transfer radical addition (ATRA) reactions with electron-deficient alkenes under photochemical conditions . This suggests that 2-Fluoro-6-methylbenzenesulfonyl chloride could also participate in similar reactions, potentially serving as a source of fluorinated radicals or as an electrophile in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-methylbenzenesulfonyl chloride can be extrapolated from related compounds. Sulfonyl chlorides are generally stable under normal conditions but can be reactive towards nucleophiles. The introduction of a fluorine atom would likely increase the compound's stability and resistance to hydrolysis due to the strong carbon-fluorine bond. The methyl group might slightly increase the compound's hydrophobic character. The solvation structure and energy profile of similar sulfonyl chloride reactions in ionic liquids and conventional solvents have been studied, providing insights into their behavior in different environments .

Aplicaciones Científicas De Investigación

Automated Sample Extraction and Analysis

2-Fluoro-6-methylbenzenesulfonyl chloride is utilized in developing high-throughput methods for measuring trace levels of certain compounds in biological samples. For instance, a method involving automated solid-phase extraction (SPE) cleanup followed by high-performance liquid chromatography-tandem mass spectrometry has been developed to measure trace levels of perfluorinated organic acids and amides in human serum and milk. The method is sensitive, not labor-intensive, and involves minimal manual sample preparation, making it suitable for large epidemiologic studies to assess exposure to perfluorochemicals (Kuklenyik et al., 2004).

Environmental and Health Monitoring

Perfluorooctanesulfonyl fluoride (POSF) related materials, which include compounds similar to 2-Fluoro-6-methylbenzenesulfonyl chloride, have been extensively used as surfactants, paper and packaging treatments, and surface protectants. Studies have identified metabolites like perfluorooctanesulfonate (PFOS) in the serum and liver of non-occupationally exposed humans and wildlife, leading to increased concern about the persistence and potential toxicity of these compounds. Research in this field is essential to understand the distribution and impact of these compounds, providing vital data for risk assessment and regulatory decisions (Olsen et al., 2004).

Medical Imaging and Diagnostics

Compounds related to 2-Fluoro-6-methylbenzenesulfonyl chloride have applications in medical imaging, particularly in positron emission tomography (PET). For example, fluorine-18-6-fluoro-L-Dopa has been used to evaluate striatal dopaminergic function in humans. Research in this domain contributes to better understanding and diagnosing conditions like Parkinson's disease, showcasing the critical role of these compounds in advancing medical science (Wahl & Nahmias, 1996).

Safety And Hazards

Propiedades

IUPAC Name |

2-fluoro-6-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMJQYFCCNCOKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methylbenzenesulfonyl chloride | |

CAS RN |

1092350-02-1 |

Source

|

| Record name | 2-fluoro-6-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)